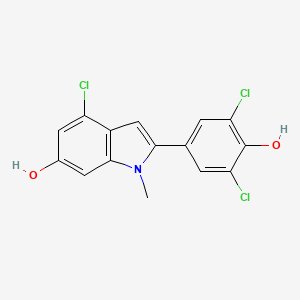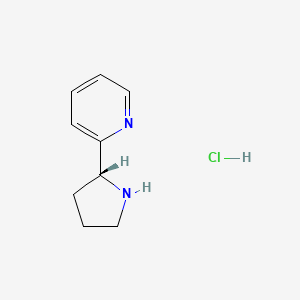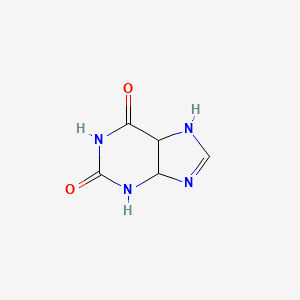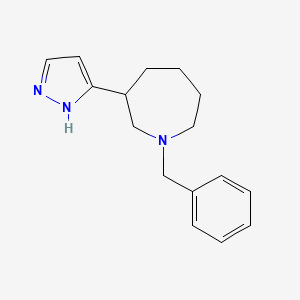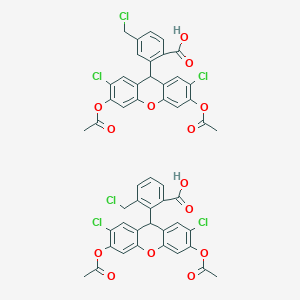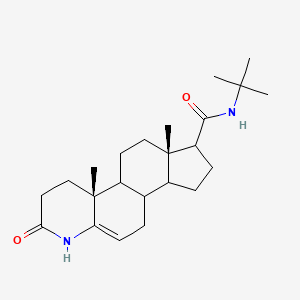
4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17beta)- involves several steps:
Starting Material: The synthesis begins with the steroidal compound androst-4-ene-3,17-dione.
Formation of 4-Azaandrost-5-ene:
Carboxamide Formation: The carboxamide group is introduced at the 17-position using appropriate reagents and conditions.
N-(1,1-dimethylethyl) Substitution: The final step involves the substitution of the N-(1,1-dimethylethyl) group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. The process includes:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17beta)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Alkyl halides and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17beta)- has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: The compound is used in biological research to study the effects of 5-alpha-reductase inhibition on cellular processes.
Medicine: It is extensively studied for its therapeutic effects in treating BPH and male pattern baldness.
Industry: The compound is used in the pharmaceutical industry for the development of related drugs and formulations.
作用機序
The mechanism of action of 4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17beta)- involves the inhibition of the enzyme 5-alpha-reductase. This enzyme is responsible for converting testosterone to dihydrotestosterone (DHT). By inhibiting this conversion, the compound reduces the levels of DHT, thereby alleviating the symptoms of BPH and male pattern baldness. The molecular targets include the 5-alpha-reductase enzyme and androgen receptors.
類似化合物との比較
Similar Compounds
Dutasteride: Another 5-alpha-reductase inhibitor with a similar mechanism of action but a broader spectrum of activity.
Epristeride: A compound with similar therapeutic effects but different chemical structure.
Alfatradiol: Used for similar indications but with a different mode of action.
Uniqueness
4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17beta)- is unique in its specific inhibition of the type II 5-alpha-reductase enzyme, making it particularly effective for treating conditions like BPH and male pattern baldness with fewer side effects compared to other inhibitors.
特性
分子式 |
C23H36N2O2 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
(9aR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14?,15?,16?,17?,22-,23+/m0/s1 |
InChIキー |
IHYQEUFHHYXVFL-FMLBRGRHSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C |
正規SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
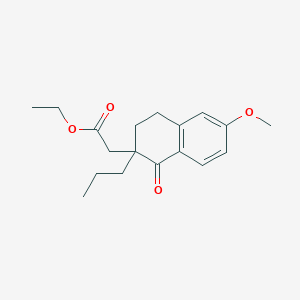
![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
